molecular formula C19H21NO5 B12768320 N-Feruloyl-3-methoxytyramine, (Z)- CAS No. 219773-49-6

N-Feruloyl-3-methoxytyramine, (Z)-

Cat. No.: B12768320
CAS No.: 219773-49-6
M. Wt: 343.4 g/mol
InChI Key: GRXBVKANHNUZNL-YVMONPNESA-N
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Description

N-Feruloyl-3-methoxytyramine, (Z)- is an organic compound with the molecular formula C19H21NO5 It is a derivative of ferulic acid and tyramine, characterized by the presence of a feruloyl group attached to a 3-methoxytyramine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloyl-3-methoxytyramine, (Z)- can be synthesized through chemical synthesis or extracted from natural sources. The synthetic route typically involves the reaction of ferulic acid with 3-methoxytyramine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-Feruloyl-3-methoxytyramine, (Z)- can be achieved by extracting it from natural sources such as soybean waste. The extraction process involves the use of organic solvents like ethanol or dichloromethane to dissolve the compound, followed by purification and crystallization steps to isolate the pure product .

Chemical Reactions Analysis

Types of Reactions

N-Feruloyl-3-methoxytyramine, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and hydroxyl groups in the compound can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N-Feruloyl-3-methoxytyramine, (Z)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.

    Medicine: Research has shown that N-Feruloyl-3-methoxytyramine, (Z)- has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

    Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of N-Feruloyl-3-methoxytyramine, (Z)- involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and neuroprotective properties .

Comparison with Similar Compounds

N-Feruloyl-3-methoxytyramine, (Z)- can be compared with other similar compounds such as:

    N-trans-Feruloyl-3-methoxytyramine: A geometric isomer with similar properties but different spatial arrangement.

    N-cis-Feruloyl-3-methoxytyramine: Another isomer with distinct biological activities.

    N-trans-p-Coumaroyltyramine: A related compound with a coumaroyl group instead of a feruloyl group.

Properties

CAS No.

219773-49-6

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5-

InChI Key

GRXBVKANHNUZNL-YVMONPNESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC(=O)/C=C\C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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